N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-21(2)14(16-6-5-9-26-16)11-19-17(22)18(23)20-13-10-12(24-3)7-8-15(13)25-4/h5-10,14H,11H2,1-4H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMGJXDWYATICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Coupling: A Conventional Approach
The oxalyl chloride coupling method remains the most widely employed synthetic route for this compound, leveraging the reactivity of oxalyl chloride with amine precursors. This two-step protocol demonstrates reproducible yields and scalability, making it suitable for industrial applications.
Precursor Synthesis and Functionalization
The synthesis initiates with the preparation of two key amine precursors: 2,5-dimethoxyaniline and 2-(dimethylamino)-2-(furan-2-yl)ethylamine . The former is commercially available, while the latter requires a multi-step synthesis involving:
- Furan-2-yl Acetonitrile Formation : Condensation of furan-2-carbaldehyde with dimethylamine hydrochloride in the presence of potassium cyanide yields 2-(dimethylamino)-2-(furan-2-yl)acetonitrile.
- Reductive Amination : Catalytic hydrogenation using Raney nickel under $$ \text{H}_2 $$ (40 bar) at 80°C converts the nitrile group to a primary amine, forming 2-(dimethylamino)-2-(furan-2-yl)ethylamine.
Oxalyl Chloride Coupling Mechanism
The coupling reaction proceeds via nucleophilic acyl substitution (Figure 1). Oxalyl chloride reacts sequentially with the primary amines, forming the oxalamide bridge:
$$
\text{ClC(O)C(O)Cl} + \text{RNH}2 \rightarrow \text{RNHC(O)C(O)Cl} + \text{HCl}
$$
$$
\text{RNHC(O)C(O)Cl} + \text{R'NH}2 \rightarrow \text{RNHC(O)C(O)NHR'} + \text{HCl}
$$
Reaction Conditions :
- Step 1 : 2,5-dimethoxyaniline (1.2 equiv) reacts with oxalyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C for 4 hours.
- Step 2 : The intermediate chlorooxalamide is treated with 2-(dimethylamino)-2-(furan-2-yl)ethylamine (1.1 equiv) in dimethylformamide (DMF) at 50°C for 24 hours.
Table 1: Representative Reaction Parameters and Yields
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Oxalyl chloride (1.0) | DCM | 0°C → RT | 4 | 68 |
| 2 | Amine (1.1) | DMF | 50°C | 24 | 72 |
Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the target compound in 49% overall yield.
Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling
Recent advances in transition metal catalysis have enabled a novel one-pot synthesis using ethylene glycol and amines. This method, developed by Milstein and colleagues, employs a ruthenium pincer complex (Ru-MACHO) to facilitate dehydrogenative coupling.
Reaction Mechanism and Catalytic Cycle
The catalytic cycle involves three key stages:
- Dehydrogenation : Ethylene glycol undergoes sequential dehydrogenation to glyoxal ($$ \text{OCH}_2\text{CHO} $$).
- Condensation : Glyoxal reacts with 2,5-dimethoxyaniline and 2-(dimethylamino)-2-(furan-2-yl)ethylamine to form an α-hydroxyamide intermediate.
- Oxidation : Further dehydrogenation converts the α-hydroxyamide to the oxalamide product, releasing $$ \text{H}2\text{O} $$ and $$ \text{H}2 $$.
Optimized Conditions :
- Catalyst : Ru-MACHO (2 mol%)
- Base : $$ t\text{BuOK} $$ (4 mol%)
- Solvent : Toluene
- Temperature : 135°C
- Time : 24 hours
This method achieves a 74% isolated yield, with the advantage of avoiding toxic chlorinated reagents.
Alternative Methodologies and Emerging Techniques
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the 2,5-dimethoxyphenyl group on Wang resin enables iterative coupling cycles. After oxalyl chloride activation, the resin-bound intermediate reacts with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in DMF. Cleavage with trifluoroacetic acid (TFA) yields the product with 56% purity, necessitating further optimization.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Parameter | Oxalyl Chloride | Ru-Catalyzed | Solid-Phase | Microwave |
|---|---|---|---|---|
| Yield (%) | 49 | 74 | 56 | 61 |
| Toxicity | High | Low | Moderate | Moderate |
| Scalability | Industrial | Lab-scale | Niche | Pilot |
| Byproducts | HCl | $$ \text{H}_2 $$ | TFA | None |
The Ru-catalyzed method outperforms others in yield and environmental impact but requires specialized catalyst handling. The oxalyl chloride route remains preferred for bulk synthesis due to established infrastructure.
Optimization Strategies and Challenges
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the secondary amine, accelerating Step 2. Nonpolar solvents (toluene) favor Ru-catalyzed reactions by stabilizing the transition state.
Stereochemical Considerations
The furan-2-yl group introduces steric hindrance, necessitating excess amine (1.1–1.3 equiv) to drive the reaction to completion. Chiral HPLC analysis reveals <2% enantiomeric excess, indicating minimal stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various pathways and processes.
Comparison with Similar Compounds
Table 1: Comparison of Key Compounds
Structural Analysis
- Oxalamide Core vs. Phenethylamine/Chloroacetamide :
- Substituent Variations: 2,5-Dimethoxyphenyl vs. Furan vs. Pyridine (S336): The furan ring in the target compound introduces oxygen-based polarity, whereas S336’s pyridine enhances nitrogen-driven solubility and basicity .
Functional and Pharmacological Insights
- Umami Agonism: S336 (FEMA 4233) is a benchmark umami agonist with EC50 values in the nanomolar range. The target compound’s furan and dimethylamino groups may modulate potency or metabolic stability compared to S336’s pyridine moiety .
- CNS Activity :
- Metabolism and Toxicity: The dimethylamino group may improve bioavailability compared to S336’s pyridine, while the furan ring could introduce unique oxidative metabolic pathways, necessitating further toxicological studies .
Research Findings and Hypotheses
Structure-Activity Relationship (SAR) :
- Oxalamides with bulkier N1-substituents (e.g., 2,4-dimethoxybenzyl in S336) show enhanced umami receptor activation. The target compound’s 2,5-dimethoxy group may shift binding affinity or duration of action .
- Replacement of pyridine (S336) with furan could reduce off-target interactions but may lower thermal stability in food applications .
Comparative Pharmacokinetics: The dimethylamino group in the target compound may enhance blood-brain barrier penetration compared to S336, though this remains speculative without in vivo data .
Potential Applications: Flavor Enhancement: Likely overlaps with S336’s use in savory flavor formulations, pending sensory validation. Therapeutic Exploration: The furan and dimethylamino motifs are common in antiviral or anti-inflammatory agents, suggesting unexplored therapeutic avenues .
Q & A
Q. What are the optimal synthetic routes for N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Prepare intermediates like 2,5-dimethoxyaniline and 2-(dimethylamino)-2-(furan-2-yl)ethylamine via nucleophilic substitution or reductive amination .
- Step 2 : Couple intermediates using oxalyl chloride or carbodiimide-based reagents (e.g., EDC/HOBt) to form the oxalamide bond under anhydrous conditions .
- Step 3 : Purify via column chromatography or recrystallization to achieve >95% purity . Key challenges include controlling stereochemistry at the dimethylamino-furan ethyl moiety and avoiding hydrolysis of the oxalamide bond.
Q. How can researchers characterize the structural integrity of this compound?
Use spectroscopic and chromatographic methods:
- NMR : Confirm proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, furan protons at δ 6.2–7.4 ppm) .
- HPLC-MS : Verify molecular weight (e.g., [M+H]+ ≈ 388.4) and purity .
- X-ray crystallography (if crystals are obtainable): Resolve 3D structure using SHELX programs for refinement .
Advanced Research Questions
Q. What mechanistic insights exist for the oxidation and reduction reactions of this compound?
- Oxidation : The furan ring is susceptible to epoxidation with mCPBA or ring-opening with ozone, producing dicarbonyl derivatives. The dimethylamino group may undergo N-oxidation under strong oxidative conditions (e.g., H₂O₂/CH₃COOH) .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the furan ring to tetrahydrofuran while preserving the oxalamide bond. Sodium borohydride reduces carbonyl groups only under forced conditions .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Solubility issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Structural analogs : Compare with N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide to isolate substituent effects (Table 1) .
Table 1 : Bioactivity Comparison of Analogous Compounds
| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| Furan-2-yl | 12.3 | 1.8 |
| Thiophen-2-yl | 8.7 | 0.9 |
| Pyridin-2-yl | 23.1 | 2.4 |
Q. What computational modeling approaches predict binding modes with biological targets?
- Docking studies : Use AutoDock Vina to simulate interactions with serotonin receptors (5-HT₂A), focusing on hydrogen bonds between the oxalamide carbonyl and Arg173 .
- MD simulations : Analyze stability of ligand-receptor complexes in GROMACS, noting conformational flexibility of the dimethylamino group .
Q. How does pH influence the compound’s stability in aqueous solutions?
- Acidic conditions (pH < 3) : Protonation of the dimethylamino group increases solubility but risks oxalamide hydrolysis .
- Neutral/basic conditions (pH 7–9) : The compound is stable for ≥24 hours, making it suitable for in vitro assays .
Q. What strategies address discrepancies in spectroscopic data between synthetic batches?
- Impurity profiling : Use LC-MS to identify by-products (e.g., unreacted amine intermediates) .
- Isotopic labeling : Synthesize ¹³C-labeled oxalamide to confirm peak assignments in NMR .
Methodological Guidelines
Recommended purification techniques for lab-scale synthesis
- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for high-purity crystals .
Q. How to establish structure-activity relationships (SAR) for analogs?
Validating biological activity: Best practices for dose-response assays
- Dose range : Test 0.1–100 μM in triplicate to capture full sigmoidal curves .
- Controls : Include a known inhibitor (e.g., ketanserin for 5-HT₂A) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
